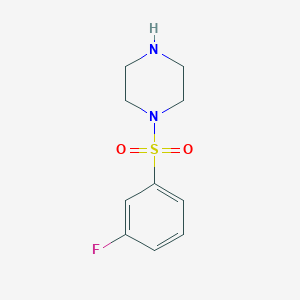

![molecular formula C13H8FN B1332974 3-氟-[1,1'-联苯]-4-腈 CAS No. 503177-15-9](/img/structure/B1332974.png)

3-氟-[1,1'-联苯]-4-腈

描述

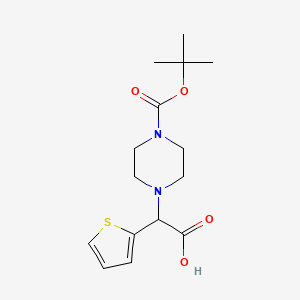

3-Fluoro-[1,1'-biphenyl]-4-carbonitrile, also known as 3-FBCN, is a fluorinated organic compound with a wide range of applications in the scientific and industrial fields. It is an important intermediate for the synthesis of a variety of organic compounds and is widely used in research and development activities. 3-FBCN is a colorless, odorless, crystalline solid that is soluble in organic solvents. It has a melting point of 162 °C and a boiling point of 103 °C.

科学研究应用

合成有机化学

联苯化合物及其等排体在合成有机化学和天然产物中是基本骨架,因为它们广泛存在于药物活性化合物、上市药物和天然产物中 . 它们会经历与联苯骨架相关的几种金属化化学反应,例如武兹-菲蒂希反应、乌尔曼反应、贝内特-特纳反应、根岸反应、熊田反应、斯蒂尔反应、铃木-宫浦反应、傅-克反应、氰化反应、胺化反应以及各种亲电取代反应 .

生物和医药应用

联苯结构在活性药物成分 (API) 中发挥着至关重要的作用。 它们用于生产各种药物,并且是有机化学中的重要中间体 . 它们在医药中用作抗雄激素、免疫抑制剂、抗真菌剂、抗菌剂、抗微生物剂、抗炎剂、抗增殖剂、骨质疏松症、抗高血压、抗肿瘤、β-葡萄糖醛酸酶抑制活性、抗白血病药降压药、抗胆碱酯酶药、抗糖尿病药和抗疟疾药 .

农业

电子

联苯衍生物用于生产有机发光二极管 (OLED) 中的荧光层 .

液晶

机械化学活化

已探索固态氟-格氏反应的机械化学活化。 例如,将 1- 和 2-氟萘与过量的镁金属研磨 2 小时,然后用 FeCl3 处理并继续研磨,会生成相应的联萘 .

安全和危害

The safety data sheet for “3’-Fluoro-[1,1’-biphenyl]-4-carboxaldehyde” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and washing skin thoroughly after handling .

作用机制

Target of Action

Similar compounds have been found to inhibit enzymes involved in pyrimidine de novo synthesis .

Mode of Action

It’s worth noting that similar fluorinated compounds have been shown to inhibit the enzyme dihydroorotate dehydrogenase (dho-dh), a key enzyme in the de novo pyrimidine biosynthesis pathway .

Biochemical Pathways

The compound likely affects the de novo pyrimidine biosynthesis pathway. Inhibition of DHO-DH by similar compounds prevents the conversion of dihydroorotate to orotate, a critical step in the production of uridine monophosphate (UMP), the precursor to all pyrimidine nucleotides .

Pharmacokinetics

A structurally similar compound, 4-fluoro-[1,1’-biphenyl]-3-amine, has been reported to have high gastrointestinal absorption and is a bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor .

Result of Action

The inhibition of DHO-DH and subsequent disruption of pyrimidine biosynthesis can lead to a decrease in the synthesis of DNA and RNA, potentially leading to cell growth inhibition .

Action Environment

It’s worth noting that the stability and efficacy of similar fluorinated compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

属性

IUPAC Name |

2-fluoro-4-phenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYKZHNAWEFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376918 | |

| Record name | 2-fluoro-4-phenylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503177-15-9 | |

| Record name | 2-fluoro-4-phenylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile chosen as a potential alternative to the previously studied compound, A-331440?

A1: A-331440, while demonstrating potent and selective antagonism of histamine H3 receptors, raised concerns due to positive results in an in vitro micronucleus assay, a predictor of potential genotoxicity in vivo []. This genotoxicity was hypothesized to be linked to the biphenyl rings in A-331440 potentially interacting with DNA. To mitigate this risk, researchers explored structural modifications, introducing fluorine atoms to the biphenyl ring system. This led to the development of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile (A-417022), which demonstrated comparable potency and selectivity for H3 receptors while lacking genotoxicity in the in vitro micronucleus assay []. The lack of genotoxicity with the fluorinated analog is particularly interesting given the similar size of fluorine and hydrogen atoms, suggesting a more complex mechanism at play.

Q2: What is the significance of targeting histamine H3 receptors for obesity treatment?

A2: Histamine H3 receptors play a role in regulating food intake, energy expenditure, and neurotransmitter release in the central nervous system. Antagonizing these receptors has been shown to decrease food intake and increase energy expenditure in animal models, making them a promising target for anti-obesity therapies []. The development of potent and selective H3 receptor antagonists like 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile offers a potential avenue for addressing obesity by modulating these pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)

![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)

![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)

![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)